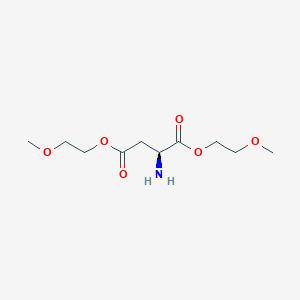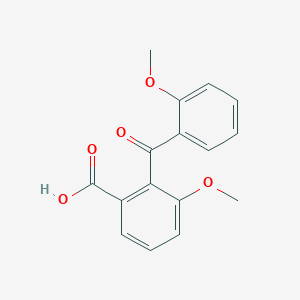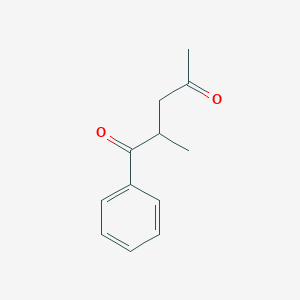![molecular formula C30H35BrO3 B14414831 [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate CAS No. 80124-35-2](/img/structure/B14414831.png)
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated tetrahydrochrysenyl group and a cyclohexyl ester, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate typically involves multi-step organic reactions. The process begins with the bromination of 1,2,3,4-tetrahydrochrysene under controlled conditions to introduce the bromine atom at the 3-position. This is followed by esterification with 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The brominated tetrahydrochrysenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
作用機序
The mechanism of action of [(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate involves its interaction with specific molecular targets. The brominated tetrahydrochrysenyl group may interact with cellular receptors or enzymes, modulating their activity. The cyclohexyl ester moiety could enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- [(3S,4S)-3-chloro-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
- [(3S,4S)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate
Uniqueness
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the brominated tetrahydrochrysenyl group and the cyclohexyl ester moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
特性
CAS番号 |
80124-35-2 |
|---|---|
分子式 |
C30H35BrO3 |
分子量 |
523.5 g/mol |
IUPAC名 |
[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate |
InChI |
InChI=1S/C30H35BrO3/c1-18(2)22-12-8-19(3)16-27(22)33-17-28(32)34-30-26(31)15-11-21-10-13-24-23-7-5-4-6-20(23)9-14-25(24)29(21)30/h4-7,9-10,13-14,18-19,22,26-27,30H,8,11-12,15-17H2,1-3H3/t19-,22+,26+,27-,30-/m1/s1 |
InChIキー |
YHZFAHUPHWNPJX-NSLIPJGQSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)O[C@@H]2[C@H](CCC3=C2C4=C(C=C3)C5=CC=CC=C5C=C4)Br)C(C)C |
正規SMILES |
CC1CCC(C(C1)OCC(=O)OC2C(CCC3=C2C4=C(C=C3)C5=CC=CC=C5C=C4)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


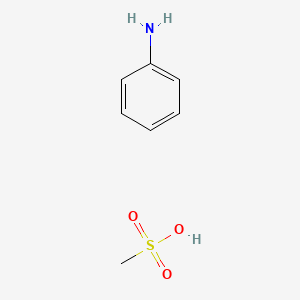
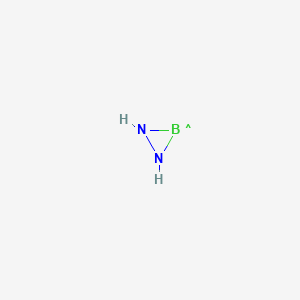
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
